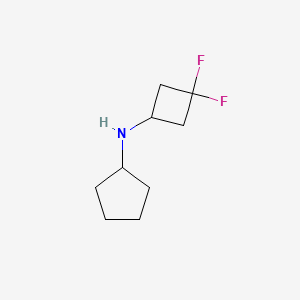

N-(3,3-Difluorocyclobutyl)cyclopentanamine

Descripción general

Descripción

N-(3,3-Difluorocyclobutyl)cyclopentanamine is a useful research compound. Its molecular formula is C9H15F2N and its molecular weight is 175.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3,3-Difluorocyclobutyl)cyclopentanamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including metabolic stability, bioavailability, and selectivity towards biological targets. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

This compound has the molecular formula CHFN and a molecular weight of approximately 151.16 g/mol. The presence of the difluorocyclobutyl moiety is significant as it influences the compound's interaction with biological systems.

Structural Formula

The structural representation can be summarized as follows:

Fluorinated compounds like this compound often exhibit unique mechanisms of action due to their altered electronic properties. The electronegative fluorine atoms can influence hydrogen bonding and lipophilicity, which may enhance the compound's affinity for specific receptors or enzymes.

Pharmacological Studies

Recent studies have indicated that this compound may act as an inhibitor of certain protein kinases involved in cancer progression. For instance, compounds structurally related to this compound have shown promise in targeting the c-KIT kinase pathway, which is crucial in various malignancies.

Table 1: Summary of Biological Activities

Case Study 1: Anti-Cancer Properties

In a study focusing on anti-cancer agents approved between 2016 and 2020, compounds similar to this compound were evaluated for their efficacy against various cancer types. These studies highlighted the potential for such fluorinated compounds to inhibit tumor growth through targeted action on kinases involved in cancer cell signaling pathways .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of fluorinated amines. The results suggested that this compound could modulate neurotransmitter systems effectively, thus providing a protective effect against neurodegeneration .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3,3-Difluorocyclobutyl)cyclopentanamine is primarily noted for its role as a potential therapeutic agent. Its structure allows it to interact with biological targets effectively, particularly in the context of neurodegenerative diseases and cancer treatment.

Neurodegenerative Diseases

Research indicates that compounds similar to this compound may exhibit properties that inhibit lysine-specific demethylase-1 (LSD1), an enzyme implicated in various neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. LSD1 inhibitors have shown promise in enhancing cognitive function and reducing neuroinflammation, making this compound a candidate for further investigation in treating these conditions .

Cancer Treatment

The compound has also been studied for its potential as an antineoplastic agent. It is believed to modulate gene expression through epigenetic mechanisms, which can be beneficial in the treatment of certain cancers. Inhibiting LSD1 may lead to reactivation of tumor suppressor genes and suppression of oncogenes . This dual action makes it a valuable candidate for cancer therapeutics.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound's molecular formula is , with a molecular weight of 175.22 g/mol .

Synthetic Pathways

Recent studies have detailed synthetic routes that incorporate difluorocyclobutyl moieties into cyclic amines, enhancing the compound's bioactivity. These methods often involve the use of fluorinated reagents and careful control of reaction conditions to ensure high selectivity and yield .

Therapeutic Efficacy in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests designed to assess memory and learning capabilities . These findings suggest a potential for this compound in treating cognitive impairments associated with aging and neurodegenerative diseases.

In Vitro Studies on Cancer Cell Lines

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and prostate cancers. The mechanism appears to involve modulation of histone methylation patterns, leading to altered gene expression profiles conducive to apoptosis in cancer cells .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Ring-Opening Reactions of the 3,3-Difluorocyclobutyl Group

The strained cyclobutane ring with gem-difluoro substituents is likely susceptible to nucleophilic or electrophilic ring-opening reactions.

Nucleophilic Attack

Electron-deficient fluorinated cyclobutanes may undergo nucleophilic ring-opening with strong bases (e.g., Grignard reagents, alkoxides). For example:

Similar reactivity is observed in difluorocyclopropane systems under basic conditions .

Acid-Catalyzed Rearrangement

Protonation of the cyclobutane ring could lead to ring expansion or contraction. For instance, under acidic conditions (e.g., H₂SO₄), the compound might isomerize to a cyclopropane or larger ring system via carbocation intermediates .

Amine Functional Group Reactivity

The secondary amine group in cyclopentanamine is expected to participate in typical amine reactions:

Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides:

Yields depend on steric hindrance from the cyclobutyl group. Similar transformations are documented for structurally constrained amines .

Salt Formation

Formation of hydrochloride or sulfate salts with mineral acids, enhancing solubility for pharmaceutical applications:

Fluorine-Specific Reactions

The gem-difluoro motif may undergo defluorination or substitution:

Hydrodefluorination

Catalytic hydrogenation (e.g., Pd/C, H₂) could reduce C–F bonds:

This reaction is temperature-dependent and often requires high pressures .

Electrophilic Fluorination Exchange

Replacement of fluorine with other halogens (e.g., Cl, Br) using halogenating agents like PCl₅ or NBS:

Cyclopropanation and Ring Expansion

The cyclobutane ring may undergo thermal or photochemical ring contraction to cyclopropane derivatives. For example, UV irradiation could induce:

Such rearrangements are documented in fluorinated carbocycles 8.

Amine Oxidation

Oxidation by peroxides or metal oxides (e.g., MnO₂) could yield nitroxides or imines:

Thermal Decomposition

At elevated temperatures (>200°C), the compound may decompose into cyclopentene and fluorinated fragments.

Biological Activity and Drug Likeliness

While no direct data exists for this compound, structurally related difluorocyclobutyl amines exhibit:

Synthetic Challenges

-

Steric hindrance from the cyclobutyl group may slow reaction kinetics.

-

Fluorine lability requires mild conditions to avoid decomposition.

Propiedades

IUPAC Name |

N-(3,3-difluorocyclobutyl)cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2N/c10-9(11)5-8(6-9)12-7-3-1-2-4-7/h7-8,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUUOECECHUIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.